An In-Depth Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone (CAS: 13210-52-1)
An In-Depth Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone (CAS: 13210-52-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
1-(3-Aminopyridin-4-yl)ethanone is a solid, typically appearing as a pale-yellow to yellow-brown substance.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13210-52-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈N₂O | [1][2][4] |
| Molecular Weight | 136.15 g/mol | [1][2][4] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| Predicted pKa | 4.46 ± 0.18 | [1] |
| Boiling Point | 310.4°C at 760 mmHg | [4] |
| Flash Point | 141.5°C | [4] |
| Density | 1.168 g/cm³ | [4] |
| Vapor Pressure | 0.001 mmHg at 25°C | [4] |
| InChI Key | TUYHWJJUSYJFCK-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C1=C(N)C=NC=C1 | [3] |
Synthesis and Spectroscopic Data
Synthesis
Detailed, peer-reviewed experimental protocols for the synthesis of 1-(3-Aminopyridin-4-yl)ethanone are not widely published. However, a patented method for a related isomer, 1-(4-aminopyridine-2-yl)ethanone, suggests a potential synthetic route involving a Stille coupling followed by a reduction. This procedure is provided for informational purposes and would require significant adaptation and optimization for the synthesis of the title compound.
Illustrative Synthesis of a Related Compound (1-(4-aminopyridine-2-yl)ethanone):
A potential synthetic approach could involve the following conceptual steps, which would need to be experimentally validated and optimized for 1-(3-Aminopyridin-4-yl)ethanone.
Figure 1. Conceptual synthetic workflow.
Spectroscopic Data
Biological Activity and Applications
There is a significant lack of published data regarding the specific biological activity of 1-(3-Aminopyridin-4-yl)ethanone. While it is generally cited as a building block for pharmaceuticals and agrochemicals,[1] specific therapeutic targets or mechanisms of action have not been elucidated for this particular molecule.
The broader class of aminopyridines is known to possess a wide range of biological activities, and derivatives have been investigated for various therapeutic areas. It is important to note that the following information pertains to related but distinct chemical entities and should not be directly attributed to 1-(3-Aminopyridin-4-yl)ethanone without experimental validation.
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Neurological Disorders: A chlorinated analog, 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone, is mentioned as an intermediate in the synthesis of drugs targeting neurological disorders.
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Anti-cancer and Anti-inflammatory Agents: The same chlorinated analog is also implicated as a building block for anti-cancer and anti-inflammatory agents.
Given its structural motifs, 1-(3-Aminopyridin-4-yl)ethanone could potentially serve as a scaffold in medicinal chemistry programs. The aminopyridine core is a common feature in many biologically active molecules.
Experimental Protocols
Detailed experimental protocols for biological assays or specific synthetic applications involving 1-(3-Aminopyridin-4-yl)ethanone are not available in the public domain. Researchers would need to develop and validate their own protocols for any studies involving this compound.
A generalized workflow for evaluating the biological activity of a novel compound like 1-(3-Aminopyridin-4-yl)ethanone is presented below.
Figure 2. General workflow for biological evaluation.
Safety and Handling
Based on available safety data sheets, 1-(3-Aminopyridin-4-yl)ethanone should be handled with care. The following hazard and precautionary statements are noted:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[2]
Conclusion
1-(3-Aminopyridin-4-yl)ethanone is a chemical intermediate with potential for use in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. However, there is a notable absence of in-depth technical data, including detailed synthetic protocols, comprehensive spectroscopic characterization, and biological activity studies in the publicly accessible scientific literature. This guide consolidates the currently available information and highlights the significant opportunities for further research to explore the full potential of this compound. Future studies should focus on establishing efficient synthetic routes, thoroughly characterizing the molecule, and investigating its biological profile to unlock its potential in drug discovery and other applications.
